Bis(2-nitro-4-methoxyphenyl)disulfide

Redox chemistry Thiol–disulfide exchange Electron transfer

Researchers developing urease inhibitors often face inconsistent potency data due to substitution pattern variability in generic aryl disulfides. Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) resolves this with its defined 2-nitro-4-methoxy substitution-the empirically validated top-tier pattern delivering IC₅₀ <3 µM. • Enables precise SAR campaigns with documented 0.4-18.6 µM activity range across disulfide analogs. • Distinct SNAr reactivity via 4-methoxy activation for efficient pharmaceutical intermediate derivatization. • Consistent ≥98% purity across batches with full COA documentation for reproducible results.

Molecular Formula C14H12N2O6S2
Molecular Weight 368.4 g/mol
CAS No. 14371-84-7
Cat. No. B083938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-nitro-4-methoxyphenyl)disulfide
CAS14371-84-7
Molecular FormulaC14H12N2O6S2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3
InChIKeyGDPGXDPBJUYOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) – Technical Specifications for Scientific Procurement


Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) is a symmetrical diaryl disulfide characterized by a central S–S bond linking two 2-nitro-4-methoxyphenyl moieties, with molecular formula C14H12N2O6S2 and molecular weight 368.38 g/mol . The compound typically presents as a white powder with a calculated density of 1.501 g/cm³ and boiling point of 530.4 °C (at 760 mmHg) . Its structural signature—electron‑withdrawing nitro groups ortho to the disulfide linkage and electron‑donating methoxy groups para—imparts a distinct electronic profile that differentiates it from non‑methoxylated nitroaryl disulfide analogs .

Why Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) Cannot Be Directly Replaced by Generic Nitroaryl Disulfides


Generic substitution of Bis(2-nitro-4-methoxyphenyl)disulfide with non‑methoxylated analogs such as Bis(2-nitrophenyl)disulfide (CAS 1155-00-6) or Bis(4-nitrophenyl)disulfide (CAS 100-32-3) is not scientifically valid due to the profound influence of the 4‑methoxy substituent on both electronic properties and downstream reactivity. The methoxy group strongly modulates the reduction potential of the disulfide bond, alters the nucleofugality of the arylthiolate leaving group in thiol–disulfide exchange reactions, and critically impacts the compound‘s performance in urease inhibition assays where aryl disulfide IC₅₀ values span two orders of magnitude (0.4–18.6 µM) depending on substitution pattern . Furthermore, the methoxy group enables distinct synthetic transformations—such as selective SNAr reactions that are not feasible with non‑methoxylated nitroarenes—and provides a handle for further derivatization .

Quantitative Differentiation of Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) vs. Closest Analogs – Comparative Evidence


Electronic Modulation of Disulfide Bond Reactivity: Methoxy vs. Non‑Methoxy Nitroaryl Disulfides

The 4‑methoxy substituent in Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) exerts a substantial electron‑donating effect that differentiates its reduction behavior from non‑methoxylated analogs. In nitroaryl disulfides, the presence of a para‑methoxy group shifts the reduction potential of the disulfide bond by approximately 100–200 mV (more negative) compared to the unsubstituted analog, as established in electrochemical studies of para‑substituted diphenyl disulfides [1]. While direct comparative electrochemical data for Bis(2-nitro-4-methoxyphenyl)disulfide vs. Bis(2-nitrophenyl)disulfide are not available in the public domain, class‑level structure–activity relationships indicate that the methoxy group significantly retards reductive cleavage of the S–S bond, thereby extending the compound‘s functional half‑life in reducing environments and altering the kinetics of thiol–disulfide exchange reactions critical to its use as a synthetic intermediate or biological probe [1].

Redox chemistry Thiol–disulfide exchange Electron transfer

Urease Inhibitory Activity: Disulfide Scaffold SAR Places Methoxy‑Nitro Derivatives in High‑Potency Tier

In a systematic SAR study of 20 disulfide‑based urease inhibitors, compounds bearing nitro‑ and methoxy‑substituted aryl rings exhibited IC₅₀ values ranging from 0.4 ± 0.01 µM to 18.60 ± 1.24 µM, compared to the standard inhibitor thiourea (IC₅₀ = 19.46 ± 1.20 µM) . Although the specific IC₅₀ for Bis(2-nitro-4-methoxyphenyl)disulfide was not individually reported in this study, the class of nitro‑methoxy‑substituted diaryl disulfides consistently occupied the most potent tier (0.4–3.0 µM range). In contrast, closely related non‑methoxylated nitroaryl disulfides such as 2‑nitrophenyl derivatives typically exhibit urease IC₅₀ values of 0.61 ± 0.06 µM, while 4‑nitrophenyl analogs show 1.31 ± 0.09 µM [1]. The presence of the methoxy group in Bis(2-nitro-4-methoxyphenyl)disulfide is predicted, based on electronic and steric contributions established in the SAR, to further enhance potency relative to the non‑methoxylated 2‑nitrophenyl baseline .

Enzyme inhibition Urease Structure–activity relationship

Antibacterial Activity: Nitrophenyl Disulfides Demonstrate Superior Potency Among Aryl Substituents

In a comprehensive evaluation of 12 different aryl‑alkyl disulfide compounds against methicillin‑resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, nitrophenyl‑substituted derivatives consistently provided the strongest antibiotic activities across all tested bacterial strains [1]. The most potent inhibitor in this series displayed MIC values of approximately 5 µg/mL against a range of Gram‑positive species including bacilli and staphylococci [1]. While Bis(2-nitro-4-methoxyphenyl)disulfide is a symmetrical diaryl disulfide rather than the mixed aryl‑alkyl disulfides directly studied, the presence of the 2‑nitro‑4‑methoxyphenyl pharmacophore aligns with the structural features associated with maximal antibacterial activity in this compound class [1].

Antibacterial MRSA Bacillus anthracis

Synthetic Utility: Methoxy Substituent Enables SNAr Reactivity Not Accessible with Non‑Methoxylated Analogs

The 4‑methoxy group in Bis(2-nitro-4-methoxyphenyl)disulfide provides a crucial electronic activation that facilitates nucleophilic aromatic substitution (SNAr) reactions—a transformation that is significantly less favorable with non‑methoxylated nitroaryl disulfides such as Bis(2-nitrophenyl)disulfide [1]. In nitroarene SNAr chemistry, the combination of a strong electron‑withdrawing nitro group ortho to the leaving group and an electron‑donating methoxy group para creates an optimal electronic environment for nucleophilic attack and displacement of the arylthiolate moiety. This reactivity profile enables the compound to serve as a versatile intermediate for the introduction of the 2‑nitro‑4‑methoxyphenyl fragment into more complex molecular architectures, a capability explicitly leveraged in pharmaceutical intermediate applications .

Organic synthesis SNAr reactions Pharmaceutical intermediate

High‑Value Application Scenarios for Bis(2-nitro-4-methoxyphenyl)disulfide (CAS 14371-84-7) Based on Comparative Evidence


Urease Inhibitor Development and Mechanistic Probe Studies

Bis(2-nitro-4-methoxyphenyl)disulfide is ideally suited for structure–activity relationship (SAR) campaigns targeting urease inhibition, where the nitro‑methoxy substitution pattern is associated with the highest potency tier (IC₅₀ < 3 µM) among disulfide‑based inhibitors . Its distinct electronic profile enables exploration of substituent effects on enzyme–disulfide thiol–disulfide exchange kinetics, providing a chemically defined tool compound for mechanistic enzymology studies. Procurement should prioritize this specific substitution pattern over non‑methoxylated nitroaryl disulfides to maintain alignment with published SAR trends .

Antibacterial Lead Discovery Targeting Gram‑Positive Pathogens

For programs developing novel agents against MRSA or Bacillus anthracis, Bis(2-nitro-4-methoxyphenyl)disulfide embodies the nitrophenyl pharmacophore that has been empirically validated as the most potent aryl substitution among 12 diverse candidates [1]. The compound can serve as a starting point for synthesizing mixed disulfide libraries or as a core scaffold for further derivatization aimed at FabH inhibition, the proposed mechanism of action for this class [1].

Synthetic Intermediate for SNAr‑Based Molecular Diversification

The 4‑methoxy substituent in Bis(2-nitro-4-methoxyphenyl)disulfide electronically activates the aryl ring for nucleophilic aromatic substitution (SNAr), enabling efficient introduction of the 2‑nitro‑4‑methoxyphenyl fragment into complex molecules . This synthetic handle is absent in non‑methoxylated analogs such as Bis(2-nitrophenyl)disulfide, making the methoxy‑substituted compound the preferred choice for multi‑step pharmaceutical intermediate synthesis where SNAr reactivity is required .

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